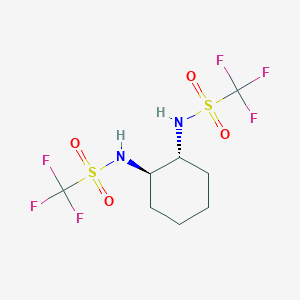

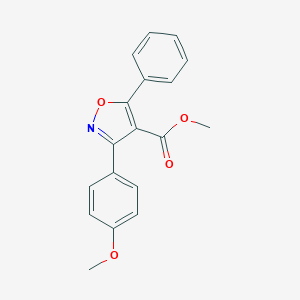

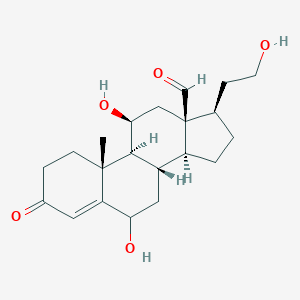

![molecular formula C9H11N3O4S B040476 {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid CAS No. 115102-54-0](/img/structure/B40476.png)

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrimidine derivatives have been synthesized through various methods, including base-catalyzed condensation and reactions involving beta-aroylpropionic acid, thiourea, and aldehydes in ethanol. These synthetic routes often involve the formation of 2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl derivatives, which could be relevant to the synthesis of “[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid” (Bahekar & Shinde, 2004).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be modified at various positions to yield compounds with different properties. For instance, N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea compounds have been synthesized and analyzed for their structure, demonstrating the versatility of pyrimidine-based structures in accommodating various functional groups (Ren Ying, 2010).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, including condensation with β-keto esters or diethyl ethoxymethylenemalonate, leading to the formation of diverse heterocyclic systems. These reactions are indicative of the reactive nature of pyrimidine compounds and their potential for further chemical modifications (Astakhov et al., 2014).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Pyrimidine derivatives, including those related to "[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid," are extensively studied for their diverse biological activities. For instance, Nandha Kumar et al. (2001) described the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, which are derived from barbituric acids, and highlighted their potential biological significance (Nandha Kumar et al., 2001). These compounds have been noted for their enhanced biological activity, which is attributed to the incorporation of various fused heterocycles into the pyrimidine nucleus.

Catalysis and Synthetic Applications

The synthesis of pyranopyrimidine scaffolds, as detailed by Parmar et al. (2023), demonstrates the broad applicability of pyrimidine derivatives in medicinal and pharmaceutical industries due to their bioavailability and extensive synthetic applications (Parmar et al., 2023). The review emphasizes the role of hybrid catalysts in synthesizing these compounds, indicating the significance of pyrimidine derivatives in developing lead molecules for various pharmacological applications.

Antioxidant and Pharmacological Properties

The antioxidant and pharmacological properties of pyrimidine derivatives are also of significant interest. Kaplaushenko (2019) explored the reactivity of 1,2,4-triazole-3-thione derivatives, which share structural similarities with pyrimidine compounds, highlighting their potential antioxidant and antiradical activities (Kaplaushenko, 2019). Such studies underscore the relevance of pyrimidine and related derivatives in addressing oxidative stress and enhancing biochemical processes, particularly in patients exposed to high radiation doses.

Propriétés

IUPAC Name |

2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c1-2-16-8(15)5-3-11-9(12-7(5)10)17-4-6(13)14/h3H,2,4H2,1H3,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVUMCRNMDWQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353648 |

Source

|

| Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |

CAS RN |

115102-54-0 |

Source

|

| Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)